

# Spectroscopic Profile of 2,5-Dimethylthiophene-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethylthiophene-3-carbaldehyde

Cat. No.: B1302944

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structure elucidation, quality control, and the advancement of scientific research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-Dimethylthiophene-3-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2,5-Dimethylthiophene-3-carbaldehyde**.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.93	Singlet (s)	-	1H	Aldehyde proton (-CHO)
7.00	Doublet (d)	1.1	1H	Thiophene ring proton (H-4)
2.70	Singlet (s)	-	3H	Methyl protons (-CH <sub>3</sub> at C-2)
2.40	Doublet (d)	0.4	3H	Methyl protons (-CH <sub>3</sub> at C-5)

Solvent: CDCl<sub>3</sub>[\[1\]](#)

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
185.0 (approx.)	Aldehyde carbonyl carbon (C=O)
150.0 (approx.)	Thiophene ring carbon (C-5)
145.0 (approx.)	Thiophene ring carbon (C-2)
138.0 (approx.)	Thiophene ring carbon (C-3)
130.0 (approx.)	Thiophene ring carbon (C-4)
15.5 (approx.)	Methyl carbon (-CH <sub>3</sub> at C-2)
15.0 (approx.)	Methyl carbon (-CH <sub>3</sub> at C-5)

Note: Experimentally determined values for <sup>13</sup>C NMR were not explicitly found in the search results. The provided values are estimations based on typical chemical shifts for similar

substituted thiophene structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2920	Medium	C-H stretch (methyl groups)
~2860, ~2760	Medium	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (aldehyde carbonyl)
~1540	Medium	C=C stretch (thiophene ring)
~1440	Medium	C-H bend (methyl groups)

Note: A specific peak list for the IR spectrum was not available in the search results. The provided data is based on characteristic absorption frequencies for the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> OS
Exact Mass	140.0296
[M+H] <sup>+</sup>	141.1

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy Protocol

**Sample Preparation:** A sample of 5-10 mg of **2,5-Dimethylthiophene-3-carbaldehyde** is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

**Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

**$^1\text{H}$  NMR Acquisition:** The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-5 seconds between pulses.

**$^{13}\text{C}$  NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

**Sample Preparation:** As **2,5-Dimethylthiophene-3-carbaldehyde** is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

**Instrumentation:** An FTIR spectrometer is used to record the spectrum.

**Data Acquisition:** A background spectrum of the clean salt plates is recorded first. The sample is then placed between the plates, and the sample spectrum is recorded. The final spectrum is the result of the sample spectrum with the background subtracted.

## Mass Spectrometry Protocol

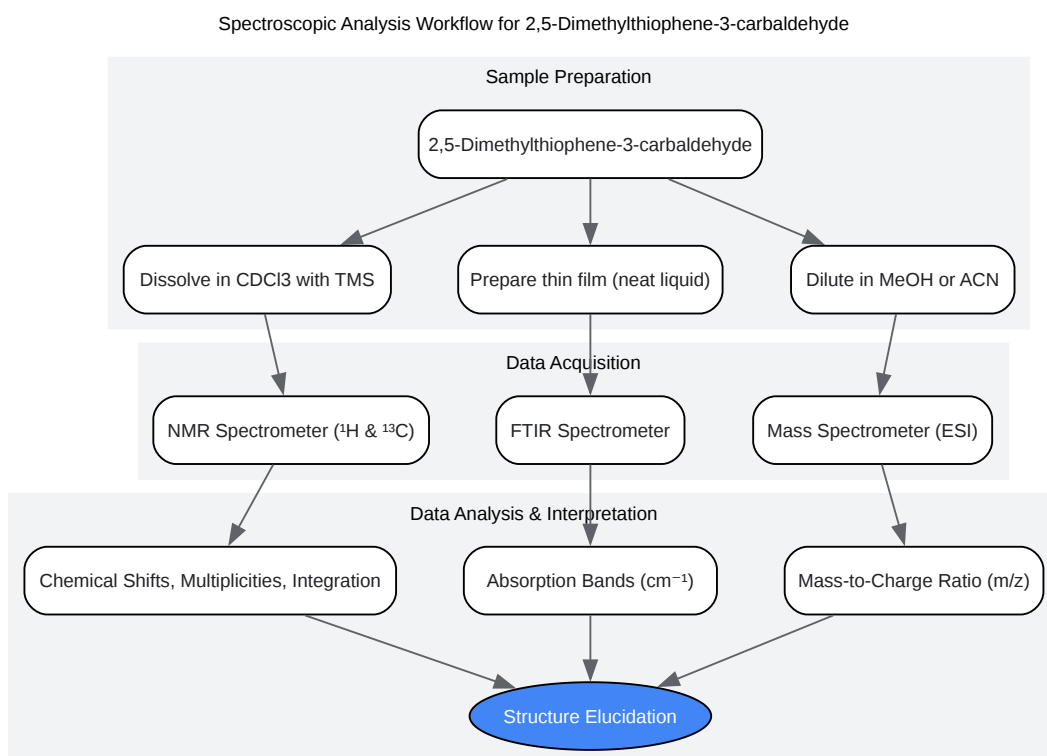
**Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

**Instrumentation:** An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

**Data Acquisition:** The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for **2,5-Dimethylthiophene-3-carbaldehyde**.



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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

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## References

- 1. 2,5-DIMETHYL-THIOPHENE-3-CARBALDEHYDE | 26421-44-3 [chemicalbook.com]
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